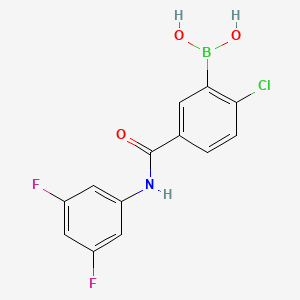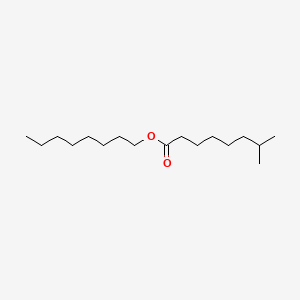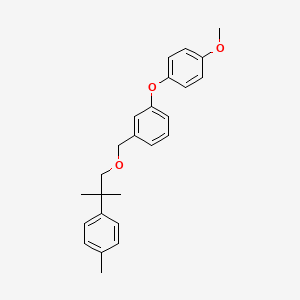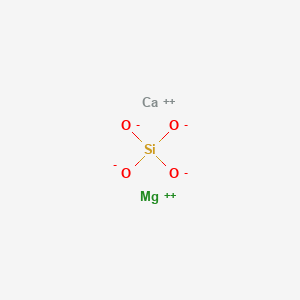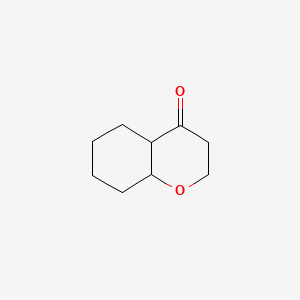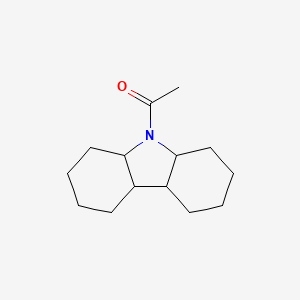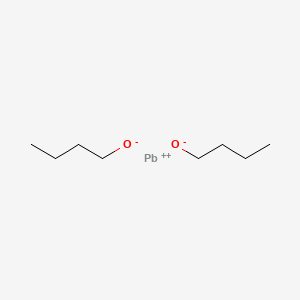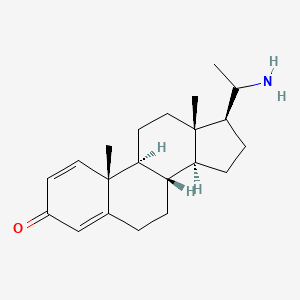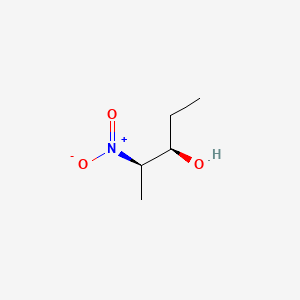
3-Pentanol, 2-nitro-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanol, 2-nitro-, (R*,R*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2-nitro-, (R*,R*)- typically involves the nitration of 3-pentanol. The nitration process can be carried out using nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Pentanol, 2-nitro-, (R*,R*)- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanol, 2-nitro-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino alcohols.
Substitution: Various substituted nitro compounds.
Aplicaciones Científicas De Investigación
3-Pentanol, 2-nitro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pentanol, 2-nitro-, (R*,R*)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The secondary alcohol group can also interact with various biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pentanol, 2-nitro-, (R,S)-**
- 3-Nitro-2-pentanol
- 2-Nitro-3-pentanol
Uniqueness
3-Pentanol, 2-nitro-, (R*,R*)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The presence of both a nitro group and a secondary alcohol makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
138668-26-5 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R,3R)-2-nitropentan-3-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5-/m1/s1 |
Clave InChI |
UQCZRXRWSNMZEP-RFZPGFLSSA-N |
SMILES isomérico |
CC[C@H]([C@@H](C)[N+](=O)[O-])O |
SMILES canónico |
CCC(C(C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


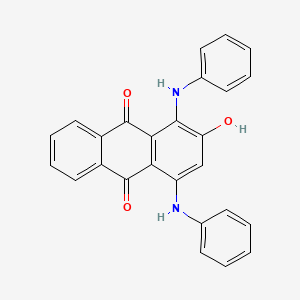
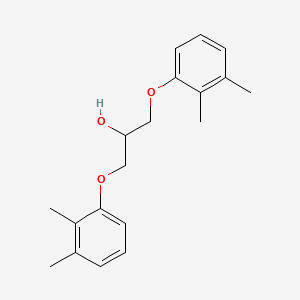
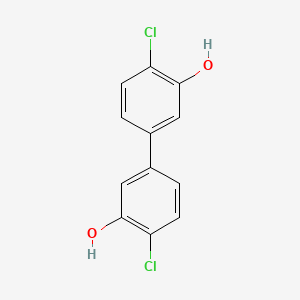
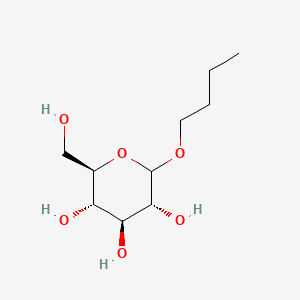
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
